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Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the thermochemical
properties of 1-(3-Methoxyphenyl)ethanamine. Due to a lack of extensive, publicly available
experimental thermochemical data for this specific compound, this guide outlines the
established experimental and computational methodologies that are applied to aromatic
amines for the precise determination of key thermochemical parameters such as enthalpy of
formation, entropy, and heat capacity. Furthermore, this document presents the known physical
properties of 1-(3-Methoxyphenyl)ethanamine and illustrates its critical role as a chiral
intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Introduction

1-(3-Methoxyphenyl)ethanamine is a primary aromatic amine of significant interest in the
pharmaceutical industry. Its chiral forms, particularly (S)-1-(3-methoxyphenyl)ethanamine,
serve as crucial building blocks in the asymmetric synthesis of complex active pharmaceutical
ingredients (APIs). A thorough understanding of the thermochemical properties of this
compound is essential for process development, safety analysis, and the optimization of
reaction conditions in drug manufacturing. Thermochemical data inform reaction energetics,
equilibria, and the stability of the molecule, which are critical parameters for scalable and safe
chemical synthesis.
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This guide will detail the standard experimental protocols, including combustion calorimetry and
methods for determining the enthalpy of vaporization. Additionally, it will describe a high-level
computational chemistry approach for the accurate prediction of its thermochemical properties.

Physicochemical Properties of 1-(3-
Methoxyphenyl)ethanamine

While specific experimental thermochemical data are not readily available in the literature, the
fundamental physicochemical properties have been characterized. These properties are
summarized in the table below.

Property Value Source
Molecular Formula CoH13NO PubChem
Molecular Weight 151.21 g/mol PubChem[1][2][3]
Clear colourless to very pale ) o
Appearance o Thermo Fisher Scientific[4]
yellow liquid
Refractive Index (@ 20°C) 1.5325 - 1.5345 Thermo Fisher Scientific[4]
Storage Temperature 2-8°C, under inert atmosphere Sigma-Aldrich

Experimental Determination of Thermochemical
Properties

The following sections describe the primary experimental techniques used to determine the key
thermochemical properties of aromatic amines like 1-(3-Methoxyphenyl)ethanamine.

Enthalpy of Combustion and Formation via Combustion
Calorimetry

Static bomb combustion calorimetry is the standard method for determining the standard molar
enthalpy of formation (AfH°m) of organic compounds.[5][6]

Methodology:
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o Sample Preparation: A precisely weighed sample of 1-(3-Methoxyphenyl)ethanamine is
placed in a crucible within a constant-volume bomb calorimeter. For liquid samples,
encapsulation in a gelatin capsule or another suitable container is common.

o Combustion: The bomb is charged with high-pressure oxygen (typically around 3 MPa) and
the sample is ignited. The combustion of the compound leads to the formation of COz, H20,
and N2.

o Temperature Measurement: The temperature change of the surrounding water bath is
meticulously measured to determine the energy released during combustion.

o Correction to Standard State: The experimental data are corrected to standard conditions
(298.15 K and 0.1 MPa). These corrections account for the initial and final states of the
calorimeter deviating from standard conditions.[5]

» Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is derived
from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Vaporization

The enthalpy of vaporization (AvapH°m) is a critical parameter for understanding intermolecular
forces and for deriving the gas-phase enthalpy of formation from condensed-phase data.
Correlation gas chromatography is a reliable method for determining this property for amines.

[7]
Methodology:
 Instrumentation: A gas chromatograph with a well-characterized stationary phase is used.

e Retention Time Measurement: The retention times of 1-(3-Methoxyphenyl)ethanamine and
a series of standard compounds with known vaporization enthalpies are measured at
different column temperatures.

o Correlation: The enthalpy of transfer from the stationary phase to the gas phase is
determined from the temperature dependence of the retention times. A linear correlation is
established between the vaporization enthalpies of the standard compounds and their
enthalpies of transfer.
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o Determination of AvapH®°m: The vaporization enthalpy of 1-(3-Methoxyphenyl)ethanamine
is then determined from this correlation using its measured enthalpy of transfer.

Computational Thermochemistry

High-level guantum chemical calculations provide a powerful tool for predicting the
thermochemical properties of molecules where experimental data are unavailable. The
G3(MP2)//B3LYP composite method is a widely used and reliable approach for obtaining
accurate enthalpies of formation.[8][9]

Methodology:

o Geometry Optimization: The molecular geometry of 1-(3-Methoxyphenyl)ethanamine is
optimized using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set
(e.g., 6-31G(d)).

 Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to
confirm the optimized structure as a true minimum on the potential energy surface and to
compute the zero-point vibrational energy (ZPVE).

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.

o G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the
results of these calculations in a specific, predefined manner that approximates a very high-
level calculation at a lower computational cost.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then
derived from the G3(MP2) energy using atomization or isodesmic reaction schemes.

Application in Pharmaceutical Synthesis: The
Synthesis of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of
Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
[10][11] The synthesis pathway highlights the industrial relevance of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of
1-(3-Methoxyphenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352114#thermochemical-properties-of-1-3-
methoxyphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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